molecular formula C14H14ClN3O2S B2810791 (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone CAS No. 2034498-88-7

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2810791
CAS No.: 2034498-88-7
M. Wt: 323.8
InChI Key: RBTPIOOJEBDFLU-UHFFFAOYSA-N
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Description

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a piperidine ring substituted with a chloropyrimidine group and a thiophene moiety, making it a versatile molecule for chemical synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

    Preparation of 5-Chloropyrimidine-2-ol: This intermediate is synthesized by chlorination of pyrimidine-2-ol using reagents like thionyl chloride.

    Formation of Piperidin-1-yl Intermediate: The piperidine ring is functionalized to introduce the necessary substituents, often through nucleophilic substitution reactions.

    Coupling Reaction: The chloropyrimidine and piperidine intermediates are coupled using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

    Introduction of Thiophene Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloropyrimidine moiety.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Potassium carbonate in DMF at elevated temperatures.

Major Products

    Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Introduction of various nucleophiles at the chloropyrimidine position.

Scientific Research Applications

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antidiabetic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    (5-Chloropyrimidin-2-yl)piperidin-4-yl)methanone: Lacks the thiophene moiety, making it less versatile.

    (3-(Pyrimidin-2-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone: Similar structure but without the chlorine atom, affecting its reactivity and biological activity.

Uniqueness

The presence of both the chloropyrimidine and thiophene groups in (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone provides unique chemical properties and potential for diverse applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S/c15-10-7-16-14(17-8-10)20-11-3-1-5-18(9-11)13(19)12-4-2-6-21-12/h2,4,6-8,11H,1,3,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTPIOOJEBDFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CS2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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